

GSK1838705A: An In Vitro Kinase Assay

Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1838705A

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This technical guide provides an in-depth overview of the in vitro kinase assays utilized to characterize the potent and reversible inhibitor, **GSK1838705A**. The document details its inhibitory activity against key targets, outlines the experimental methodologies employed, and visualizes the relevant signaling pathways and workflows.

Introduction to GSK1838705A

GSK1838705A is a small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).^[1] It also demonstrates potent activity against anaplastic lymphoma kinase (ALK).^{[2][3][4]} As a reversible-binding and ATP-competitive inhibitor, **GSK1838705A** has been evaluated for its potential in cancer therapy, particularly in malignancies driven by the IGF-1R and ALK signaling pathways.^{[2][5]} This guide focuses on the in vitro kinase assays that have been fundamental in quantifying its potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of **GSK1838705A** has been determined through various in vitro assays, with the key quantitative data summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

Target Kinase	Assay Type	IC50 (nmol/L)	K _i (nmol/L)
IGF-1R	Homogeneous Time-Resolved Fluorescence		
	Resolved	2.0 ± 0.17	0.7 ± 0.2
	Fluorescence		
IR	Homogeneous Time-Resolved Fluorescence		
	Resolved	1.6 ± 0.18	1.1 ± 0.1
	Fluorescence		
ALK	Not Specified	0.5	0.35

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Cellular Phosphorylation Inhibition

Target	IC50 (nmol/L)
IGF-1R Phosphorylation	85 ± 38
IR Phosphorylation	79 ± 43

Data reflects the inhibition of ligand-induced phosphorylation in cellular contexts.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 3: Anti-proliferative Activity (EC50)

Cell Line	Cancer Type	EC50 (nmol/L)
L-82	Anaplastic Large Cell Lymphoma	24
SUP-M2	Anaplastic Large Cell Lymphoma	28
SK-ES	Ewing's Sarcoma	141
MCF-7	Breast Cancer	203

EC50 values represent the concentration required to inhibit cell proliferation by 50%.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The characterization of **GSK1838705A**'s inhibitory activity relies on specific in vitro kinase assay methodologies. The following sections detail the core protocols.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a primary method for determining the IC₅₀ values of **GSK1838705A** against IGF-1R and IR.

Objective: To measure the inhibitory effect of **GSK1838705A** on the kinase activity of IGF-1R and IR.

Materials:

- Kinases: Baculovirus-expressed, glutathione S-transferase (GST)-tagged intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[2][3][4]
- Substrate: A synthetic peptide substrate for the kinases.
- ATP: Adenosine triphosphate.
- **GSK1838705A**: Dissolved in DMSO to a stock concentration of 10 mmol/L.[2]
- Assay Buffer: Buffer solution optimized for kinase activity.
- Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled peptide.

Procedure:

- The kinase, substrate, and **GSK1838705A** at various concentrations are combined in the wells of a microplate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.

- The detection reagents are added to the wells.
- After another incubation period, the plate is read on an HTRF-compatible plate reader. The reader measures the fluorescence resonance energy transfer (FRET) between the europium cryptate and APC.
- The HTRF signal is proportional to the amount of phosphorylated substrate.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Filter Binding Assay

This method was employed to determine the apparent dissociation constants (K_i) for **GSK1838705A** with activated IGF-1R and IR.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the K_i of **GSK1838705A** for IGF-1R and IR.

Materials:

- Activated Kinases: Pre-activated IGF-1R and IR.
- Substrate: A suitable protein or peptide substrate.
- [γ -³³P]ATP: Radiolabeled ATP.
- **GSK1838705A**: At various concentrations.
- Assay Buffer: Kinase reaction buffer.
- Filter Mats: Glass fiber or phosphocellulose filter mats.
- Wash Buffer: A solution to wash away unbound radiolabeled ATP.
- Scintillation Counter: To measure radioactivity.

Procedure:

- The kinase, substrate, and **GSK1838705A** are incubated together in the assay buffer.

- The kinase reaction is started by adding a mixture of cold ATP and [γ -³³P]ATP.
- The reaction is allowed to proceed for a defined period.
- The reaction is stopped, and the mixture is transferred to a filter mat.
- The filter mat is washed extensively to remove unincorporated [γ -³³P]ATP.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- K_i values are then determined from the inhibition data.

Kinase Selectivity Profiling

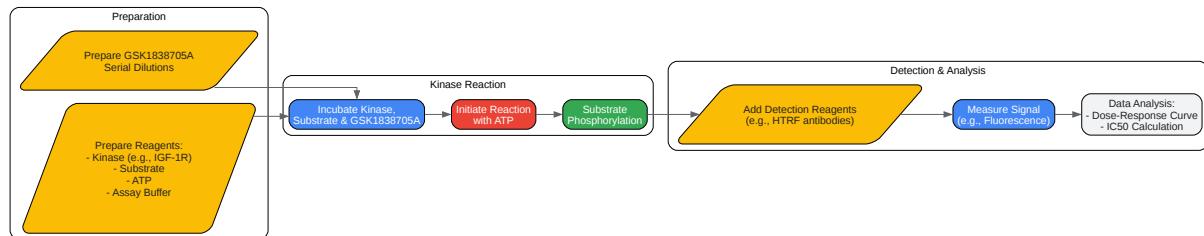
To assess the specificity of **GSK1838705A**, it was screened against a broad panel of kinases.

Methodology:

- **GSK1838705A** was tested in the KinaseProfiler™ panel from Millipore.[2][3][4]
- The compound was screened against 45 other serine/threonine and tyrosine kinases, showing weak or no inhibition ($IC_{50} > 1 \mu\text{mol/L}$) for most.[2]
- A more extensive panel of 224 unique protein kinases revealed only seven additional kinases were inhibited by more than 50% at a concentration of 0.3 $\mu\text{mol/L}$.[2]

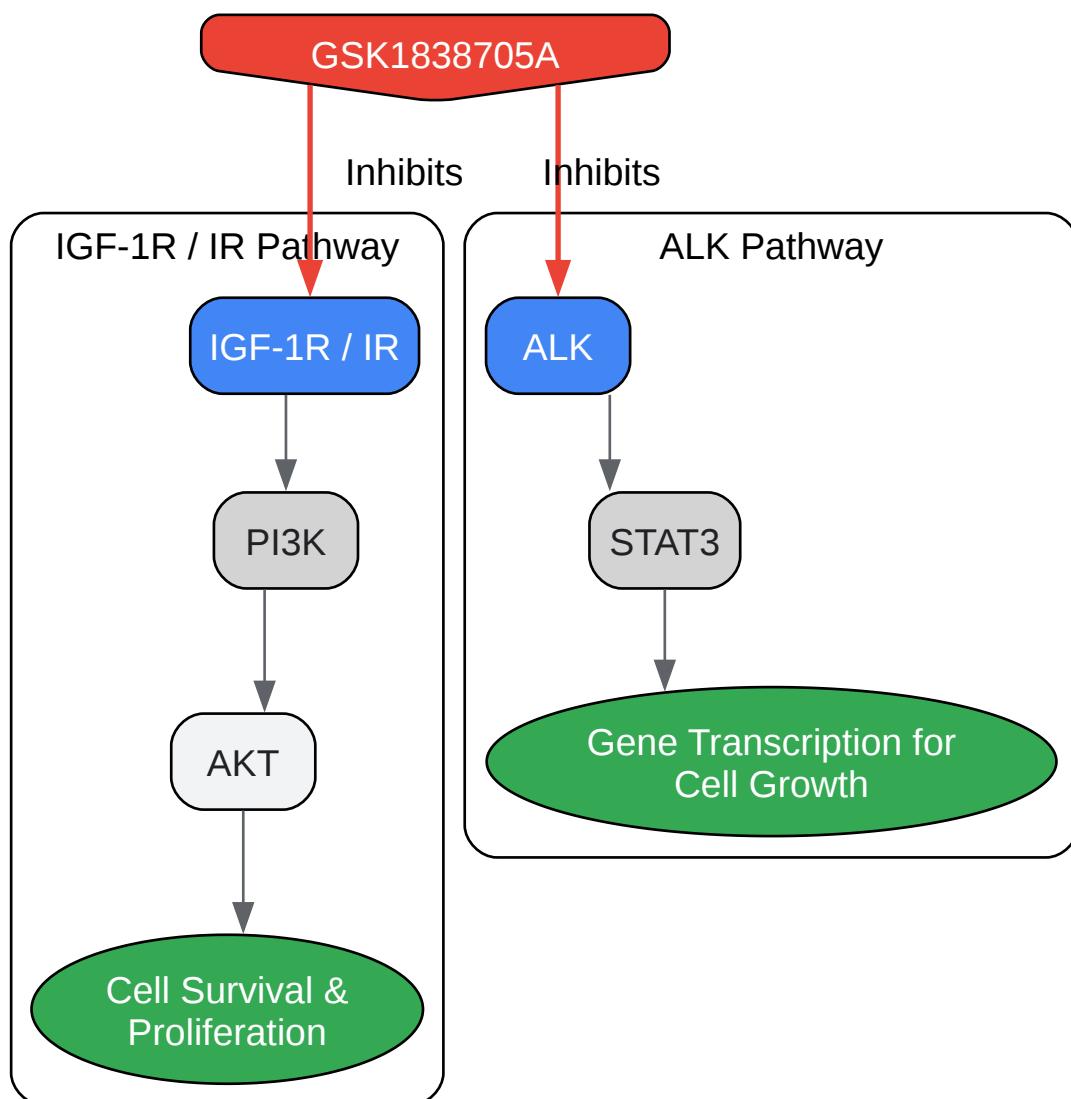
Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathways.



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Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.



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Caption: Signaling pathways inhibited by **GSK1838705A**.

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- To cite this document: BenchChem. [GSK1838705A: An In Vitro Kinase Assay Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684688#gsk1838705a-in-vitro-kinase-assay\]](https://www.benchchem.com/product/b1684688#gsk1838705a-in-vitro-kinase-assay)

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